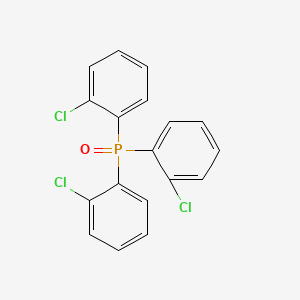
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 2-chlorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-chlorophenylmagnesium bromide with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C6H4ClMgBr+POCl3→(C6H4Cl)3P=O+3MgBrCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms in the 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of compounds like tris(2-chlorophenyl)phosphine oxide.
Reduction: Formation of tris(2-chlorophenyl)phosphine.
Substitution: Formation of substituted tris(2-chlorophenyl) derivatives.
Aplicaciones Científicas De Investigación
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- Tris(2-methoxyphenyl)(oxo)-lambda~5~-phosphane
- Tris(2-fluorophenyl)(oxo)-lambda~5~-phosphane
- Tris(2-bromophenyl)(oxo)-lambda~5~-phosphane
Comparison: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its methoxy, fluoro, and bromo analogs, the chlorinated compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
61102-88-3 |
|---|---|
Fórmula molecular |
C18H12Cl3OP |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
1-bis(2-chlorophenyl)phosphoryl-2-chlorobenzene |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-7-1-4-10-16(13)23(22,17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
Clave InChI |
GYRYNQDRCSYFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


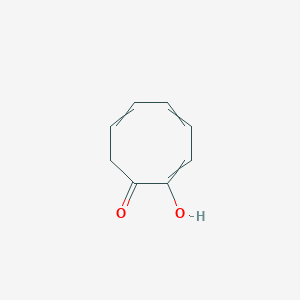


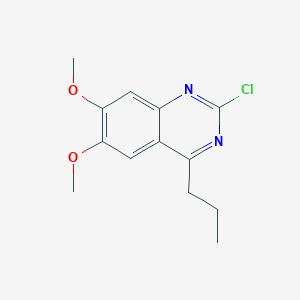
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)

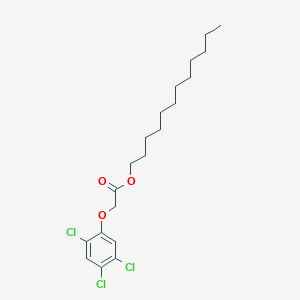
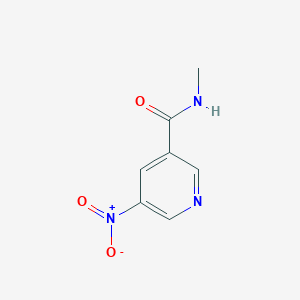
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
